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Compound of Interest

Compound Name:
1,2-Bis(DI-tert-

butylphosphino)ethane

Cat. No.: B021065 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Introduction
1,2-bis(di-tert-butylphosphino)ethane (DTBPE) is a bulky, electron-rich bidentate phosphine

ligand that forms stable complexes with a variety of transition metals. The steric hindrance

provided by the tert-butyl groups and the strong electron-donating nature of the phosphorus

atoms impart unique reactivity and stability to the resulting metal complexes. While extensively

utilized in catalysis, the exploration of DTBPE-metal complexes in medicinal chemistry and

drug development is an emerging field. The unique coordination chemistry of these complexes

offers potential for the design of novel therapeutic agents. These application notes provide

detailed protocols for the synthesis of the DTBPE ligand and its subsequent complexation with

nickel, a common transition metal used with this ligand, to form versatile precursors for further

research.
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Compound Synthesis Step Typical Yield (%)

DTBPE Ligand
From 1,2-bis(di-tert-

butylphosphoryl)ethane
85

(dtbpe)NiCl₂ Reaction of DTBPE with NiCl₂ 94

[(dtbpe)NiCl]₂
Reduction of (dtbpe)NiCl₂ with

KC₈
73[1]

Table 2: Spectroscopic Data for DTBPE Ligand and
Nickel Complexes

Compound
³¹P{¹H} NMR (δ,
ppm)

¹H NMR (δ, ppm)
Key IR Bands
(cm⁻¹)

DTBPE Ligand 35.72 (in C₆D₆)
1.15 (d, 36H, t-Bu),

1.75 (m, 4H, CH₂)
Not specified

(dtbpe)NiCl₂ 98.5 (in CDCl₃) Not specified Not specified

[(dtbpe)NiCl]₂
Not specified

(paramagnetic)

Not specified

(paramagnetic)
Not specified

Experimental Protocols
Protocol 1: Synthesis of 1,2-bis(di-tert-
butylphosphino)ethane (DTBPE) Ligand
This protocol is adapted from a convenient, multi-gram scale synthesis.

Materials:

Diethyl phosphite

tert-Butyllithium (t-BuLi) in pentane

1,2-Dichloroethane
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Oxalyl chloride

Sodium borohydride (NaBH₄)

Anhydrous diethyl ether (Et₂O)

Anhydrous dichloromethane (CH₂Cl₂)

Anhydrous tetrahydrofuran (THF)

Standard Schlenk line and glassware

Magnetic stirrer and heating mantle

Procedure:

Synthesis of 1,2-bis(di-tert-butylphosphoryl)ethane:

In a Schlenk flask under an inert atmosphere, cool a solution of diethyl phosphite in

anhydrous Et₂O to -78 °C.

Slowly add t-BuLi solution dropwise with vigorous stirring.

After the addition is complete, allow the mixture to warm to room temperature and stir for 2

hours.

Cool the reaction mixture to 0 °C and slowly add a solution of 1,2-dichloroethane in Et₂O.

Allow the mixture to warm to room temperature and stir overnight.

Quench the reaction with water and extract the aqueous layer with Et₂O.

Combine the organic layers, dry over anhydrous MgSO₄, filter, and remove the solvent

under reduced pressure to yield the crude product.

Chlorination:

Dissolve the crude 1,2-bis(di-tert-butylphosphoryl)ethane in anhydrous CH₂Cl₂.
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Slowly add oxalyl chloride at 0 °C.

Stir the reaction at room temperature for 2 hours.

Remove the solvent and excess oxalyl chloride under vacuum to yield the corresponding

dichloride.

Reduction to DTBPE:

Suspend the dichloride in anhydrous THF.

Carefully add NaBH₄ in portions at 0 °C.

Allow the reaction to warm to room temperature and stir overnight.

Carefully quench the reaction with water.

Extract the product with Et₂O, dry the organic layer over anhydrous MgSO₄, and remove

the solvent under reduced pressure.

The crude DTBPE can be purified by crystallization from a suitable solvent like methanol.

Protocol 2: Synthesis of (dtbpe)NiCl₂
Materials:

1,2-bis(di-tert-butylphosphino)ethane (DTBPE)

Nickel(II) chloride hexahydrate (NiCl₂·6H₂O) or anhydrous NiCl₂

Ethanol

Anhydrous dichloromethane (CH₂Cl₂)

Standard Schlenk line and glassware

Magnetic stirrer

Procedure:
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In a Schlenk flask under an inert atmosphere, dissolve DTBPE in CH₂Cl₂.

In a separate flask, dissolve NiCl₂·6H₂O in ethanol. If using anhydrous NiCl₂, it can be

suspended in CH₂Cl₂.

Slowly add the nickel chloride solution/suspension to the DTBPE solution with stirring.

A color change should be observed, and a precipitate may form.

Stir the reaction mixture at room temperature for 4-6 hours.

Filter the resulting solid, wash with ethanol and then diethyl ether.

Dry the product under vacuum to yield (dtbpe)NiCl₂ as a solid.

Protocol 3: Synthesis of the Dimeric Ni(I) Complex
[(dtbpe)NiCl]₂
This complex is a versatile precursor for the synthesis of other nickel complexes.[1]

Materials:

(dtbpe)NiCl₂

Potassium graphite (KC₈)

Anhydrous tetrahydrofuran (THF)

Standard Schlenk line and glassware

Magnetic stirrer

Procedure:

In a Schlenk flask under an inert atmosphere, suspend (dtbpe)NiCl₂ in anhydrous THF.

In a separate flask, weigh the required amount of KC₈.
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Slowly add the solid KC₈ to the stirred suspension of (dtbpe)NiCl₂ in THF at room

temperature.

The reaction mixture will change color as the reduction proceeds.

Stir the reaction mixture at room temperature for 12-16 hours.

Filter the reaction mixture to remove graphite and any unreacted KC₈.

Remove the THF from the filtrate under reduced pressure to yield [(dtbpe)NiCl]₂ as a solid.

This product is often used in subsequent reactions without further purification.[1]

Protocol 4: Characterization by X-ray Crystallography
Obtaining single crystals suitable for X-ray diffraction is crucial for unambiguous structure

determination.

General Procedure for Crystal Growth:

Solvent Selection: Dissolve the purified DTBPE-metal complex in a minimal amount of a

suitable solvent in which it is soluble (e.g., dichloromethane, THF, toluene).

Slow Evaporation: Place the solution in a clean vial and cover it with a cap that has a few

small holes poked in it. Allow the solvent to evaporate slowly over several days in a vibration-

free environment.

Vapor Diffusion: Place the concentrated solution of the complex in a small open vial. Place

this vial inside a larger sealed jar containing a small amount of a "non-solvent" (a solvent in

which the complex is poorly soluble but is miscible with the solvent of the complex solution).

The vapor of the non-solvent will slowly diffuse into the complex solution, reducing its

solubility and promoting crystal growth.

Cooling: Slowly cool a saturated solution of the complex. This can be achieved by placing

the solution in a programmable freezer or by placing it in a Dewar flask with a cooling bath

that slowly warms to room temperature.

Crystal Mounting: Once suitable crystals have formed, carefully select a well-formed single

crystal and mount it on a goniometer head for data collection on an X-ray diffractometer.
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Ligand Synthesis

Complex Synthesis

Characterization

Diethyl Phosphite

Phosphoryl Intermediate

1. t-BuLi
2. 1,2-dichloroethane

t-BuLi

1,2-dichloroethane

Oxalyl Chloride

NaBH4

DTBPE Ligand

(dtbpe)NiCl2

NiCl2

NMR Spectroscopy

Elemental Analysis
Dichloride Intermediate

Oxalyl Chloride NaBH4

NiCl2

[(dtbpe)NiCl]2KC8

IR Spectroscopy

X-ray Crystallography

KC8

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 8 / 10 Tech Support

https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b021065?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Derivative Complexes

Dimeric Ni(I) Precursor
[(dtbpe)NiCl]₂

Mixed-Valent Ni(I,II) Complex
[{(dtbpe)NiCl}₂]⁺

Oxidation
[FeCp₂][PF₆]

Ni(0) Nitrosyl Complex
(dtbpe)Ni(Cl)(NO)

Reaction with NO radical

Ni(II) TEMPO Complex
(dtbpe)Ni(Cl)(TEMPO)

Reaction with TEMPO radical

Ni(II) Thiolate Complex
(dtbpe)NiCl(SPh)

Reaction with Ph₂S₂

Click to download full resolution via product page

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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